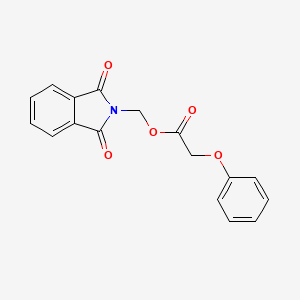

(1,3-Dioxoisoindolin-2-yl)methyl 2-phenoxyacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as single-crystal XRD . The isoindole ring system is essentially planar and is oriented at a dihedral angle with respect to the phenyl ring . The molecular conformation is stabilized by an intramolecular C-H⋯O hydrogen bond .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity :

- A study explored the synthesis of derivatives involving (dioxoisoindolin-2-yl)phenylacetic acid, showing promising results in antimicrobial activities (Bedair et al., 2006).

Corrosion Inhibition :

- Research involving the synthesis of new derivatives by reacting N-hydroxyphthalimide with various amines, including 1,3-dioxoisoindolin-2-yl acetate derivatives, demonstrated their efficacy as corrosion inhibitors for carbon steel in acidic environments (Shamaya et al., 2021).

Anticancer Properties :

- A study on bis-phenoxyacetic acids, starting from 1,4-quinols, led to compounds with promising anticancer properties against various cancer types (Holla et al., 2002).

Chemical Structure Analysis :

- The crystal structure of a compound with the 1,3-dioxoisoindolin-2-yl unit was analyzed, contributing to a better understanding of its molecular arrangement and potential applications (Raza et al., 2009).

Allosteric Modifiers of Hemoglobin :

- Compounds with 1,3-dioxoisoindolin-2-yl were studied for their ability to decrease the oxygen affinity of human hemoglobin, showing potential as allosteric effectors of hemoglobin, which may be useful in various clinical or biological areas (Randad et al., 1991).

Immunosuppressive Activity :

- Research on Mycophenolic Acid (MPA) derivatives containing 1,3-dioxoisoindolin-2-yl units demonstrated enhanced ability to reduce pro-inflammatory cytokines, suggesting their potential as immunosuppressive compounds (Barbieri et al., 2017).

AChE Inhibitor for Alzheimer’s :

- A study on 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione showed it to be a potent inhibitor of acetylcholinesterase (AChE), a key enzyme in Alzheimer’s disease, indicating its potential therapeutic use in the disease (Andrade-Jorge et al., 2018).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as n-isoindoline-1,3-diones, have been studied for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Mode of Action

It is known that the isoindoline nucleus and carbonyl groups at positions 1 and 3 play a significant role in the reactivity of these compounds .

Biochemical Pathways

The structure–activity relationships and biological properties of n-isoindoline-1,3-dione derivatives have been emphasized, with the aim of unlocking their potential as therapeutic agents .

Result of Action

Compounds with similar structures have shown significant interactions with both mao-a and mao-b .

Action Environment

It is known that this compound is a solid powder at room temperature, can dissolve in some organic solvents such as ethanol and dimethylformamide, and has a certain stability, but should avoid contact with strong oxidants .

Eigenschaften

IUPAC Name |

(1,3-dioxoisoindol-2-yl)methyl 2-phenoxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO5/c19-15(10-22-12-6-2-1-3-7-12)23-11-18-16(20)13-8-4-5-9-14(13)17(18)21/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHXGUNXPGGDCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)OCN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[Ethyl(piperidin-4-yl)amino]methyl}benzonitrile](/img/structure/B2869268.png)

![4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B2869272.png)

![2-[(1-amino-4-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2869274.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2869277.png)

![4-(2-furyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2869282.png)

![4-(dimethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2869283.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2869285.png)

![6-cyclopropyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2869287.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-chlorophenoxy)acetate](/img/structure/B2869288.png)